Cas no 6958-37-8 (5-Nitro-1H-indole-3-carboxylic acid)

5-Nitro-1H-indole-3-carboxylic acid is a nitro-substituted indole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its carboxylic acid and nitro functional groups make it a versatile building block for the development of heterocyclic compounds, particularly in the synthesis of indole-based pharmacophores. The compound exhibits high reactivity, enabling efficient derivatization for applications in medicinal chemistry, such as the preparation of potential bioactive molecules. Its well-defined structure and purity ensure consistent performance in coupling reactions and other synthetic transformations. Suitable for research-scale and industrial applications, it is commonly employed in the study of enzyme inhibitors and receptor modulators.
5-Nitro-1H-indole-3-carboxylic acid structure
6958-37-8 structure
Product Name:5-Nitro-1H-indole-3-carboxylic acid
CAS No:6958-37-8
MF:C9H6N2O4
MW:206.154942035675
MDL:MFCD06203492
CID:47115
PubChem ID:248136
Update Time:2025-05-19

5-Nitro-1H-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-1H-indole-3-carboxylic acid
    • 5-nitroindole-3-carboxylic acid
    • 2-Carboxy-5-nitro-indol
    • 5-Nitro-indol-3-carbonsaeure
    • 5-Nitro-indol-carbonsaeure-(3)
    • 1H-Indole-3-carboxylic acid, 5-nitro-
    • NSC64699
    • PubChem7286
    • OOOJXNVTVWRZMA-UHFFFAOYSA-N
    • SBB066687
    • 0747AC
    • 1H-Indole-3-carboxylicacid, 5-nitro-
    • SB14770
    • NE32147
    • 5-nitro-1H-indole-3-carbonsäure
    • BC223633
    • 5-nitro-1H-indole-3-carbonsäure
    • NSC-64699
    • A836550
    • SY058600
    • FT-0636315
    • DTXSID30289821
    • AKOS005259107
    • Z385370022
    • N-3299
    • AM20041026
    • 5-nitro-1H-indole-3-carboxylicacid
    • SCHEMBL2841773
    • CS-W006478
    • MFCD06203492
    • BS-14029
    • EN300-61676
    • 6958-37-8
    • AC-9374
    • DB-002061
    • MDL: MFCD06203492
    • Inchi: 1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13)
    • InChI Key: OOOJXNVTVWRZMA-UHFFFAOYSA-N
    • SMILES: OC(C1=CNC2C=CC(=CC=21)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 206.03300
  • Monoisotopic Mass: 206.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.8
  • Topological Polar Surface Area: 98.9

Experimental Properties

  • Density: 1.632
  • Melting Point: 256-258ºC
  • Boiling Point: 520.8℃ at 760 mmHg
  • Flash Point: 268.8ºC
  • Refractive Index: 1.748
  • PSA: 98.91000
  • LogP: 2.29750

5-Nitro-1H-indole-3-carboxylic acid Security Information

5-Nitro-1H-indole-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Nitro-1H-indole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:6958-37-8)5-Nitro-1H-indole-3-carboxylic acid
Order Number:A836550
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):179.0
Email:sales@amadischem.com

5-Nitro-1H-indole-3-carboxylic acid Related Literature

Additional information on 5-Nitro-1H-indole-3-carboxylic acid

5-Nitro-1H-indole-3-carboxylic Acid (CAS No. 6958-37-8): A Comprehensive Overview

5-Nitro-1H-indole-3-carboxylic acid, also known by its CAS registry number CAS No. 6958-37-8, is a significant compound in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, material science, and synthetic chemistry. The structure of 5-nitroindole is characterized by a nitro group attached to the fifth position of the indole ring, along with a carboxylic acid group at the third position, making it a valuable substrate for further functionalization and exploration.

The synthesis of 5-nitroindole derivatives has been extensively studied, with researchers employing various methodologies to achieve high yields and selectivity. One prominent approach involves the nitration of indole derivatives using mixed acids, followed by subsequent oxidation or reduction steps to introduce the carboxylic acid functionality. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency and sustainability of these synthetic routes, aligning with contemporary demands for environmentally friendly processes.

5-Nitroindole derivatives exhibit unique electronic properties due to the conjugation between the nitro group and the aromatic ring. These properties make them highly suitable for applications in optoelectronics and nonlinear optics. For instance, studies have demonstrated that certain 5-nitroindole-based materials possess exceptional fluorescence characteristics, rendering them ideal candidates for biosensing and imaging applications. Furthermore, the presence of the carboxylic acid group facilitates the formation of hydrogen bonds, which can be exploited in supramolecular chemistry to create self-assembled structures with tailored functionalities.

In the realm of pharmacology, 5-nitroindole derivatives have shown promise as potential leads for drug development. Preclinical studies have highlighted their ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), which are implicated in various pathological conditions including cancer, inflammation, and neurodegenerative diseases. Recent research has focused on optimizing the bioavailability and efficacy of these compounds through structural modifications, paving the way for their translation into clinical settings.

The application of computational chemistry has significantly accelerated the discovery and design of novel 5-nitroindole derivatives. Advanced molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics simulations, have provided deeper insights into their electronic properties, interaction patterns with biological targets, and potential toxicity profiles. These computational tools complement experimental studies by enabling rational design strategies that enhance both efficiency and precision in drug discovery.

In conclusion, 5-nitroindole derivatives, particularly those bearing a carboxylic acid functionality at position three (CAS No. 6958-37-8), represent a valuable class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for their utilization, driven by advancements in synthetic methodologies, computational modeling, and biological testing. As our understanding of these compounds deepens, they are poised to play an increasingly critical role in addressing pressing challenges in medicine and materials science.

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Amadis Chemical Company Limited
(CAS:6958-37-8)5-Nitro-1H-indole-3-carboxylic acid
A836550
Purity:99%
Quantity:5g
Price ($):179.0
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